molecular formula C16H19NO3 B4662845 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B4662845
M. Wt: 273.33 g/mol
InChI Key: QGABGGSEHNNGER-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide is an organic compound that features a phenoxy group substituted with two methyl groups, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide typically involves the reaction of 3,5-dimethylphenol with 2-bromo-N-(furan-2-ylmethyl)propanamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoacetamide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and furan rings may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)acetic acid
  • 2-(3,5-dimethylphenoxy)ethanol
  • 2-(3,5-dimethylphenoxy)propanoic acid

Uniqueness

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide is unique due to the presence of both a furan ring and a propanamide moiety, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-7-12(2)9-15(8-11)20-13(3)16(18)17-10-14-5-4-6-19-14/h4-9,13H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGABGGSEHNNGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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